Sulconazole nitrate
Overview
Description
Sulconazole nitrate is an antifungal medication belonging to the imidazole class. It is primarily used for the treatment of various fungal infections, including tinea cruris, tinea corporis, and tinea versicolor . The compound is available in topical formulations such as creams and solutions, making it effective for superficial fungal infections .
Mechanism of Action
Target of Action
Sulconazole nitrate, an imidazole derivative, primarily targets common pathogenic dermatophytes . It also inhibits the Cytochrome P-450 CYP2D6 enzyme . These targets play a crucial role in the growth and survival of the pathogenic organisms.
Mode of Action
This compound interacts with its targets by inhibiting metabolic reactions necessary for the synthesis of ergosterol, an essential component of the fungal cell membrane . This interaction results in the inhibition of the growth of dermatophytes, yeasts, and other filamentous and dimorphic fungi .
Biochemical Pathways
This compound affects the sterol 14C-a-demethylation of lanosterol, leading to the depletion of ergosterol in the fungal cell membrane . This antifungal effect is likely due to the disruption of the cell membrane’s integrity and function. Additionally, this compound triggers oxidative stress and inhibits glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ ERK, STAT3 pathways .
Pharmacokinetics
As a topical antifungal agent, it is primarily designed to act at the site of application, limiting systemic exposure and maximizing local bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of various types of programmed cell death, including apoptosis, pyroptosis, necroptosis, and ferroptosis . These effects contribute to its broad-spectrum of anticancer effects, including the inhibition of proliferation and migration of esophageal cancer cells .
Biochemical Analysis
Biochemical Properties
Sulconazole nitrate interacts with various enzymes and proteins to exert its antifungal effects. It inhibits the growth of dermatophytes, yeasts, and other filamentous and dimorphic fungi . The relative inhibition factor (RIF), a measurement representing a fixed portion of the antifungal dose-response curve, can be determined to measure the inhibitory activity of antifungal drugs .
Cellular Effects
This compound has a broad spectrum of anticancer effects. It not only inhibits the proliferation but also inhibits the migration of esophageal cancer cells . This compound induces PANoptosis, which is a combination of cell apoptosis, pyroptosis, necroptosis, and ferroptosis, in esophageal cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by triggering oxidative stress and inhibiting glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ERK, STAT3 pathways . It appears to exert antifungal activity through effects which destroy the capacity of the fungal cell membrane to maintain the intracellular environment .
Temporal Effects in Laboratory Settings
After cutaneous application of radioactive solutions of this compound in the hairless rat, the total absorption of the substance by the skin, estimated from the sum of the cumulative urinary and fecal excretions over 96 h, was 2.4% of the dose administered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. About 12% of a topically administered (forearm) dose of this compound 1% cream was estimated to be percutaneously absorbed in humans .
Metabolic Pathways
This compound is involved in various metabolic pathways. It triggers mitochondrial oxidative stress and inhibits glycolysis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Systemically absorbed drug is excreted in urine (6.7%) and feces (2%) .
Subcellular Localization
It is known that this compound has a high affinity for the stratum corneum, where it remains present in large quantities for more than 48 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulconazole nitrate involves several steps. The synthesis starts with alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, which reacts with sulfonyl chloride or sulfonic anhydride to form imidazole ethanol sulfonate. This intermediate is then reacted with p-chlorobenzyl mercaptan or its derivative under alkaline conditions to produce sulconazole. Finally, sulconazole is salified with nitric acid to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves simple and easily obtained raw materials, mild reaction conditions, and high product yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Sulconazole nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide.
Substitution: The imidazole ring in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Sulconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving imidazole derivatives and their reactivity.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Widely used in the treatment of superficial fungal infections.
Industry: Utilized in the formulation of topical antifungal products, including creams and gels.
Comparison with Similar Compounds
Sulconazole nitrate is compared with other imidazole antifungals such as:
Uniqueness
This compound is unique due to its broad-spectrum antifungal activity and its effectiveness in treating a variety of superficial fungal infections. It also exhibits a strong anti-feeding effect on keratin-digesting insects, which is not commonly observed in other imidazole antifungals .
Similar Compounds
- Ketoconazole : Another imidazole antifungal used for systemic and topical fungal infections.
- Clotrimazole : Commonly used for topical treatment of fungal infections.
- Miconazole : Used for both topical and systemic fungal infections .
This compound stands out due to its specific applications and effectiveness in treating a wide range of fungal infections.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGMGQUHDNAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045490 | |
Record name | Sulconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61318-91-0 | |
Record name | Sulconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61318-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulconazole nitrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulconazole nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T89100D5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sulconazole nitrate exert its antifungal activity?
A1: this compound disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component. [] This inhibition arises from this compound's interference with fungal cytochrome P-450 sterol C-14 alpha-demethylation, leading to the accumulation of 14 alpha-methyl sterols. [] This disruption in ergosterol synthesis compromises cell membrane permeability and ultimately hinders cell wall synthesis, resulting in fungal cell death. [] Additionally, studies indicate that this compound might interfere with the autolytic degradation of fungal DNA and RNA. []
Q2: Against which fungi is this compound most effective?
A2: this compound demonstrates a broad spectrum of antifungal activity. It exhibits potent activity against various fungal species, including dermatophytes, Candida species, and other fungi responsible for skin infections. [, , ] In vitro studies showed particularly strong inhibitory effects on Cryptococcus species, dermatophytes, dematiaceous fungi, and dimorphic fungi. [] It is noteworthy that its efficacy can vary depending on the fungal species and strain. [, ]
Q3: What evidence supports the efficacy of this compound in treating dermatophytoses?
A3: Numerous clinical studies have investigated the efficacy of this compound in treating various dermatophytoses, such as tinea pedis (athlete's foot), tinea cruris, and tinea corporis. [, , , , , , ] These studies, often designed as double-blind, randomized controlled trials, compared this compound to placebo or other antifungal agents like clotrimazole and miconazole. [, , , , , , ] Results consistently demonstrate the effectiveness of this compound in achieving both clinical and mycological cure in a significant proportion of patients. [, , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H16Cl3N3O3S, and its molecular weight is 460.76 g/mol. []
Q5: Can you elaborate on the structural features of this compound based on its crystal structure?
A5: Crystallographic studies reveal that this compound crystallizes in the monoclinic space group C2/c. [] The molecule features three distinct rings: a 2,4-dichlorophenyl ring (A), a p-chlorophenyl ring (B), and an imidazole ring (C). [] Rings A and B are almost planar, exhibiting a dihedral angle of 17.3°, while ring C is nearly perpendicular to both A and B, with dihedral angles of 110.8° and 96.1°, respectively. []
Q6: What is known about the stability of this compound in topical formulations?
A6: The stability of this compound in topical formulations is a crucial factor influencing its efficacy. Research has focused on understanding and improving its stability under various conditions. [, ] For instance, the incorporation of specific excipients, like methyl β-cyclodextrin, has been explored to enhance the stability of this compound in topical powders. []
Q7: What is the percutaneous absorption rate of this compound in humans?
A7: Studies using radiolabeled this compound cream applied to human skin estimated a percutaneous absorption rate of 8.7% to 11.3% of the applied dose. [] This absorption rate is notably higher than previously reported for other imidazole antifungal drugs. []
Q8: How is this compound analyzed in biological samples like plasma?
A8: A sensitive and specific reversed-phase high-pressure liquid chromatography (HPLC) method has been developed for quantifying this compound in plasma. [] This method involves extracting the compound from plasma, followed by HPLC separation and detection using a variable-wavelength detector at 229 nm. [] This method allows for the accurate measurement of this compound concentrations in plasma, even at low levels. []
Q9: What are some potential areas for future research on this compound?
A9: Future research on this compound could explore several avenues:
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